(2S)-1-amino-3-(4-chlorophenoxy)propan-2-ol
Description
Properties
CAS No. |
176700-45-1 |
|---|---|
Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
(2S)-1-amino-3-(4-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2/t8-/m0/s1 |
InChI Key |
WCTVXSRNGUMJKC-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OC[C@H](CN)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(CN)O)Cl |
Origin of Product |
United States |
Biological Activity
(2S)-1-amino-3-(4-chlorophenoxy)propan-2-ol, a β-amino alcohol derivative, has garnered attention due to its potential biological activities, particularly in the context of inflammation and immune response modulation. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃ClNO₂
- Molecular Weight : 202.66 g/mol
Research indicates that this compound acts primarily by inhibiting Toll-like receptor 4 (TLR4)-mediated signaling pathways. TLR4 plays a crucial role in the immune response by recognizing pathogen-associated molecular patterns, leading to the activation of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. Inhibition of this pathway can be beneficial in conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
In studies examining the SAR of β-amino alcohol derivatives, it was found that substituents on the phenoxy ring significantly influence biological activity. Specifically, electron-withdrawing groups at the para position enhance lipophilicity and overall potency against TLR4-mediated signaling. For example, compounds with a para-chloro substituent exhibited superior activity compared to those with electron-donating groups .
Biological Activity Data
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.5 | TLR4 |
| Control Compound A | 0.8 | TLR4 |
| Control Compound B | 1.5 | TLR4 |
The above table summarizes the inhibitory concentration (IC50) values for this compound compared to control compounds targeting TLR4 signaling pathways.
Case Study 1: Inhibition of Inflammatory Cytokines
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the secretion of inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS). The compound effectively downregulated IL-6 and TNF-α levels, indicating its potential as an anti-inflammatory agent .
Case Study 2: Pharmacokinetics and Safety Profile
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated favorable oral bioavailability and a safety profile characterized by low toxicity in animal models. The compound exhibited an LC50 greater than 5 mg/l in inhalation studies without observed mortality .
Comparison with Similar Compounds
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(4-chlorophenoxy)propan-2-ol
- Structure: Differs by substitution of the amino group with a benzimidazole-imino moiety at position 1.
- Properties: Molecular Formula: C₂₃H₂₁ClN₃O₂ (m/z=408 [M+H], ).
1H-Benzo[d]imidazol-1-yl-3-(4-chlorophenoxy)propan-2-ol Derivatives
- Structure: Feature a benzoimidazolyl group at position 1 instead of an amino group.
- Bioactivity : Evaluated as cytotoxic agents, with derivatives showing selective activity against cancer cell lines ().
- Comparison: The benzoimidazole substituent confers cytotoxicity, possibly through DNA intercalation or topoisomerase inhibition, whereas the amino group in the target compound may favor adrenergic modulation .
Uprosertibum and Vanucizumabum
- Structure: Contain a (2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl backbone but replace the 4-chlorophenoxy group with a 3,4-difluorophenyl moiety ().
- Bioactivity : These compounds are part of larger molecules (e.g., furan-carboxamide derivatives) used in kinase inhibition or antibody-drug conjugates.
- Key Difference: Fluorine substituents increase metabolic stability and electronegativity, altering pharmacokinetics compared to the chlorophenoxy group .
(2R/S)-1-(Indolyloxy)-3-(Phenoxyethylamino)propan-2-ol Derivatives
- Structure: Methoxy-substituted indole and phenoxyethylamino groups replace the 4-chlorophenoxy and amino groups.
- Bioactivity: Tested for antiarrhythmic, hypotensive, and α/β-adrenoceptor binding ().
- Comparison: The indole and methoxy groups enhance affinity for adrenoceptors, suggesting the target compound’s chlorophenoxy group may reduce off-target effects while retaining receptor modulation .
Q & A
Q. What synthetic routes are commonly employed for (2S)-1-amino-3-(4-chlorophenoxy)propan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : Two primary routes are documented:
- Epoxide Aminolysis : Reacting 1-chloro-3-(4-chlorophenoxy)propan-2-ol (prepared via 4-chlorophenol and epichlorohydrin) with ammonia under controlled pH (8–10) and temperature (40–60°C) .
- Enzymatic Resolution : Using lipases to resolve racemic mixtures, achieving enantiomeric excess (e.g., >90% ee with Candida antarctica lipase B in organic solvents) .
Key Factors : Temperature, solvent polarity, and catalyst selection critically affect yield and purity. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may require post-synthesis purification .
Q. Which analytical techniques are essential for confirming enantiomeric purity and structural integrity?
- Methodological Answer :
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers (retention time differences ≥2 min) .
- NMR Spectroscopy : -NMR with chiral shift reagents (e.g., Eu(hfc)) to distinguish diastereomeric complexes .
- Polarimetry : Measure specific rotation ([α]) against known standards (e.g., [α] = +15° for (2S)-enantiomer in methanol) .
Q. How does the 4-chlorophenoxy group impact chemical stability under varying pH and temperature conditions?
- Methodological Answer : The electron-withdrawing Cl atom increases electrophilicity, making the compound prone to hydrolysis under alkaline conditions (pH >10). Stability studies show:
- pH 7.4 (25°C) : 95% remaining after 24 hours.
- pH 12 (25°C) : 60% degradation within 6 hours.
Recommendation : Store in inert atmospheres (N) at 4°C for long-term stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize enantiomeric excess (ee) in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Compare enzymatic (lipases) vs. chemical catalysts (chiral amines). For instance, Pseudomonas fluorescens lipase achieves 85% ee in toluene, while (S)-prolinol yields 78% ee .
- Solvent Engineering : Use biphasic systems (e.g., water:ethyl acetate) to improve phase separation and reduce racemization.
Data Table :
| Catalyst | Solvent | Temperature (°C) | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Candida antarctica B | Toluene | 30 | 92 | 75 | |
| (S)-Prolinol | DCM | 25 | 78 | 68 |
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or microbial strains.
- Purity Thresholds : Impurities (>5%) may artifactually modulate activity. Validate via HPLC-MS before testing .
Case Study : Derivatives with 4-chlorophenoxy groups show IC = 12 μM in MCF-7 cells but no activity in E. coli due to membrane permeability differences .
Q. Which in silico methods predict target interactions, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predict binding affinity to targets like β-adrenergic receptors (ΔG = -9.2 kcal/mol) .
- QSAR Modeling : Correlate substituent effects (e.g., Cl vs. F) with bioactivity using descriptors like logP and polar surface area .
Validation : Cross-check with experimental IC values from enzyme inhibition assays (e.g., 85% correlation for kinase targets) .
Data Contradiction Analysis
Q. Why do enantiomers of this compound exhibit divergent biological activities?
- Methodological Answer : Stereochemistry alters binding to chiral biological targets. For example:
- (2S)-Enantiomer : Binds selectively to G-protein-coupled receptors (GPCRs) with K = 45 nM.
- (2R)-Enantiomer : No significant binding (K >1 μM) .
Recommendation : Use chiral chromatography to isolate enantiomers before activity assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
